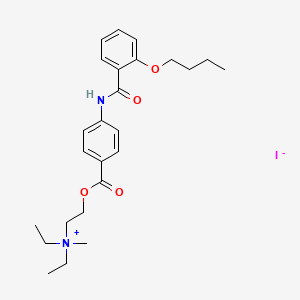
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide: is a complex organic compound with a molecular formula of C25H35IN2O4. This compound is known for its unique structure, which includes a butoxybenzamido group and a benzoyloxyethyl group attached to a diethylmethylammonium iodide moiety. It is primarily used in research and experimental applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps:
Formation of the Butoxybenzamido Intermediate: This step involves the reaction of 2-butoxybenzoic acid with an appropriate amine to form the butoxybenzamido intermediate.
Coupling with Benzoyloxyethyl Group: The intermediate is then reacted with a benzoyloxyethyl compound under specific conditions to form the desired benzoyloxyethyl derivative.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl iodide to form the diethylmethylammonium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group instead of diethylmethylammonium.
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)triethylammonium iodide: Similar structure but with a triethylammonium group.
Uniqueness
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
26095-56-7 |
|---|---|
Fórmula molecular |
C25H35IN2O4 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
2-[4-[(2-butoxybenzoyl)amino]benzoyl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C25H34N2O4.HI/c1-5-8-18-30-23-12-10-9-11-22(23)24(28)26-21-15-13-20(14-16-21)25(29)31-19-17-27(4,6-2)7-3;/h9-16H,5-8,17-19H2,1-4H3;1H |
Clave InChI |
QKALWMNSBQYUHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


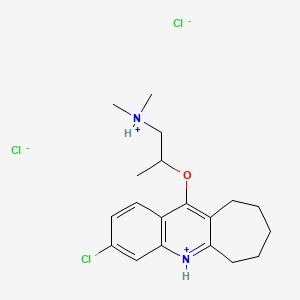
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
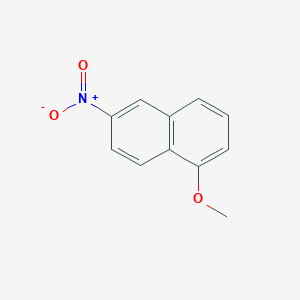

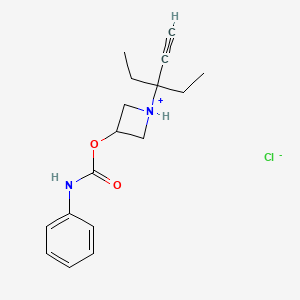
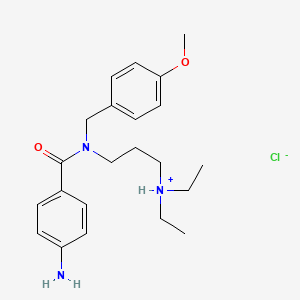

![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
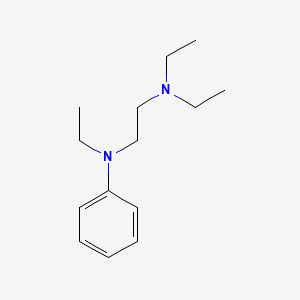
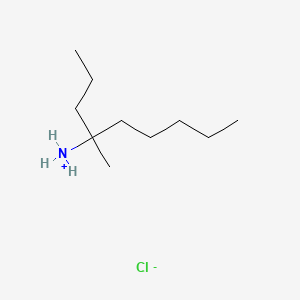
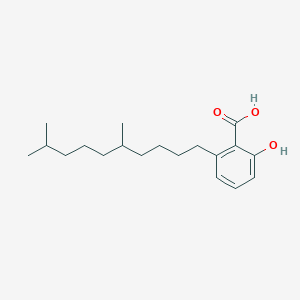
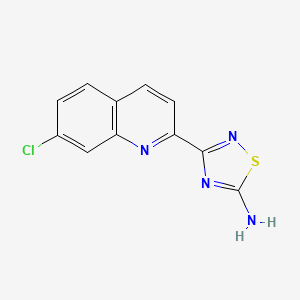
![Benzo[c]picene](/img/structure/B15344365.png)
